5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
The compound 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Moiety: This step involves the alkylation of the benzodiazole core with a pyridine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Methoxylation and Aminomethylation: The methoxy group is introduced via nucleophilic substitution, and the aminomethyl group is added through reductive amination using formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminomethyl groups, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups if present, using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-METHOXY-4-({[(PYRIDIN-2-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- 5-{[2-METHOXY-4-({[(PYRIDIN-4-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Uniqueness
The uniqueness of 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-[[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H26N4O3/c1-27-20-8-6-18(11-21(20)28(2)24(27)29)16-31-22-9-7-17(12-23(22)30-3)13-26-15-19-5-4-10-25-14-19/h4-12,14,26H,13,15-16H2,1-3H3 |
InChI Key |
WHAFSZPUIXHYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCC4=CN=CC=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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